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molecular formula C9H11NO2 B3056337 phenyl-Alanine CAS No. 705-61-3

phenyl-Alanine

Cat. No. B3056337
M. Wt: 165.19 g/mol
InChI Key: XWKAVQKJQBISOL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531474B1

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine) palladium (II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper (I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops): δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
[Compound]
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:4]([OH:6])=[O:5])[CH3:3].I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+].Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CN(C=O)C.C(OCC)(=O)C.O.[Cu]I.CCCCCC.C(OCC)(=O)C.C(O)(=O)C.C(N(CC)CC)C>[C:8]1([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4,6.7,12.13.14|

Inputs

Step One
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Three
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC.C(C)(=O)O
Step Four
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
356 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
816 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
552 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
160 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Ten
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Eleven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06531474B1

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine) palladium (II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper (I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops): δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
[Compound]
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:4]([OH:6])=[O:5])[CH3:3].I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+].Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CN(C=O)C.C(OCC)(=O)C.O.[Cu]I.CCCCCC.C(OCC)(=O)C.C(O)(=O)C.C(N(CC)CC)C>[C:8]1([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4,6.7,12.13.14|

Inputs

Step One
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Three
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC.C(C)(=O)O
Step Four
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
356 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
816 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
552 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
160 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Ten
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Eleven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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